Molecular Weight and Analytical Discrimination: 2-Bromo-6-methyl vs. Des-methyl Analog vs. 2-Fluoro-6-methyl Analog
Ethyl 3-(2-bromo-6-methylphenyl)-3-oxopropanoate (C₁₂H₁₃BrO₃, MW 285.13 g·mol⁻¹) is distinguishable from its closest commercially available comparator, ethyl 3-(2-bromophenyl)-3-oxopropanoate (des-methyl analog, C₁₁H₁₁BrO₃, MW 271.11 g·mol⁻¹), by a mass difference of +14.02 Da (one CH₂ unit), and from the 2-fluoro-6-methyl analog (C₁₂H₁₃FO₃, MW 224.23 g·mol⁻¹) by +60.90 Da (Br vs. F substitution) . This mass difference is sufficient for unambiguous LC-MS and GC-MS identity confirmation in procurement quality control workflows. The distinct isotopic signature of bromine (¹Br:⁸¹Br ≈ 1:1 ratio) in the target compound provides an additional orthogonal verification feature absent in the fluoro analog .
| Evidence Dimension | Molecular weight and elemental composition identity verification |
|---|---|
| Target Compound Data | MW = 285.13 g·mol⁻¹; C₁₂H₁₃BrO₃; monoisotopic mass = 284.00481 Da |
| Comparator Or Baseline | Des-methyl analog: MW = 271.11 g·mol⁻¹ (C₁₁H₁₁BrO₃); 2-Fluoro-6-methyl analog: MW = 224.23 g·mol⁻¹ (C₁₂H₁₃FO₃) |
| Quantified Difference | ΔMW = +14.02 Da vs. des-methyl; ΔMW = +60.90 Da vs. 2-fluoro-6-methyl analog |
| Conditions | Calculated molecular weights from molecular formulas; monoisotopic mass from Smolecule database |
Why This Matters
These mass differences enable definitive identity confirmation by LC-MS or GC-MS in incoming QC, preventing costly misidentification when multiple β-keto ester intermediates are present in the same laboratory inventory.
